![molecular formula C25H20BrClN2O5 B12634814 3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” is a complex organic compound that features multiple functional groups, including bromine, chlorine, ethoxy, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolo[3,4-d][1,2]oxazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
“3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of halogens may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers, coatings, and electronic devices. Its unique properties could contribute to the performance and functionality of these materials.
作用機序
The mechanism of action of “3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents. Examples include:
- “3-(3-bromo-5-methoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione”
- “3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione”
Uniqueness
The uniqueness of “3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione” lies in its specific combination of substituents, which may confer distinct chemical and biological properties. These properties can be leveraged for specific applications that require unique reactivity or biological activity.
特性
分子式 |
C25H20BrClN2O5 |
|---|---|
分子量 |
543.8 g/mol |
IUPAC名 |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20BrClN2O5/c1-2-33-19-12-14(11-18(26)22(19)30)21-20-23(34-29(21)16-8-4-3-5-9-16)25(32)28(24(20)31)17-10-6-7-15(27)13-17/h3-13,20-21,23,30H,2H2,1H3 |
InChIキー |
DLKDEKRTILPQDY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


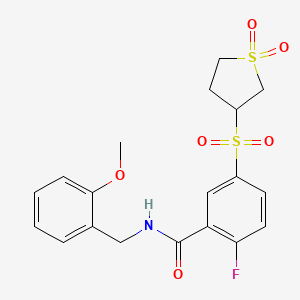

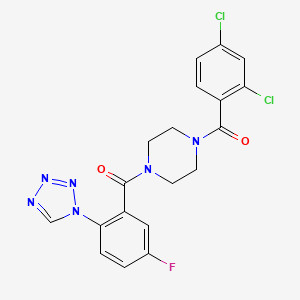
![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
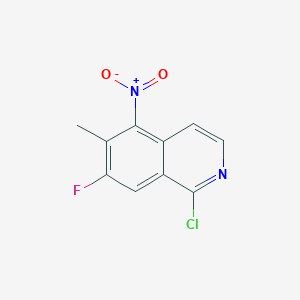
![2-[4-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B12634761.png)
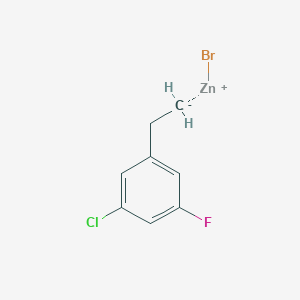
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
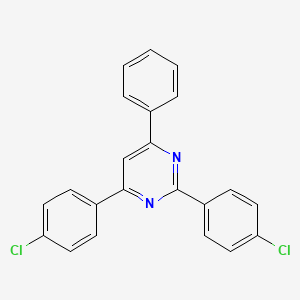
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

